Benzoisothiazol-3-one-13C6

Catalog No.
S895934
CAS No.
1329616-16-1
M.F
C7H5NOS
M. Wt
156.145
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoisothiazol-3-one-13C6

CAS Number

1329616-16-1

Product Name

Benzoisothiazol-3-one-13C6

IUPAC Name

1,2-benzothiazol-3-one

Molecular Formula

C7H5NOS

Molecular Weight

156.145

InChI

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1

InChI Key

DMSMPAJRVJJAGA-ZFKNMOOESA-N

SMILES

C1=CC=C2C(=C1)C(=O)NS2

Synonyms

1,2-Benzisothiazol-3(2H)-one-13C6; 3-Hydroxy-1,2-benzisothiazole-13C6; Acticide BIT-13C6; Apizas AP-DS-13C6; BIT-13C6; Benzisothiazolone-13C6; Benzo[d]isothiazol-3(2H)-one-13C6; Benzocil-13C6; Bestcide 200K-13C6; Bioban BIT 20DPG; Canguard BIT; Cang

Isotopic Labeling Studies

BIT-13C6 is an isotopically labeled version of Benzoisothiazol-3-one. This means it contains six carbon-13 atoms () instead of the usual carbon-12 found in nature. Carbon-13 is a stable isotope, meaning it doesn't decay radioactively. This property makes BIT-13C6 ideal for applications like Nuclear Magnetic Resonance (NMR) spectroscopy.

Benzoisothiazol-3-one-13C6 (BIT-13C6) is an isotopically labeled variant of benzoisothiazol-3-one (BIT). It differs from the standard BIT by having all six carbon atoms in the aromatic ring enriched with the isotope carbon-13 (¹³C) []. BIT itself is a heterocyclic aromatic compound found in various commercial products due to its antimicrobial properties []. The ¹³C enrichment in BIT-13C6 makes it a valuable tool for scientific research using isotope tracing techniques [, ].


Molecular Structure Analysis

BIT-13C6 possesses a six-membered aromatic ring containing one nitrogen atom and one sulfur atom adjacent to each other. This ring is fused to a five-membered ring containing a carbonyl group (C=O) at position 3. All six carbons in the aromatic ring are enriched with ¹³C (indicated by an asterisk) as shown:

      *N        *C       |         |   *C   *C   *C   C=O       |         |       S        *C

This isotopic enrichment allows researchers to track the movement of the aromatic ring through various chemical reactions and biological processes [, ].


Chemical Reactions Analysis

Synthesis

Specific details regarding the synthesis of BIT-13C6 are not readily available in the public domain. However, the synthesis of the non-isotopically labeled BIT is well established. Common methods involve the reaction of o-aminobenzenethiol with various reagents like formic acid or chloroacetic acid []. It can be reasonably assumed that a similar synthetic route would be employed for BIT-13C6, but using isotopically enriched starting materials containing ¹³C.

Other Reactions

BIT is known to undergo various reactions due to its functional groups. These include:

  • Condensation reactions with amines to form Schiff bases [].
  • Nucleophilic aromatic substitution reactions, where the nitrogen atom in the ring acts as a nucleophile [].

Studies using BIT-13C6 would involve incorporating the compound into a system and then analyzing the resulting products using techniques like ¹³C NMR spectroscopy to track the fate of the isotopically labeled aromatic ring through the reactions [, ].


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature (similar to BIT) [].
  • Melting Point: Not reported, but BIT melts around 150°C [].
  • Boiling Point: Not reported, but BIT boils around 340°C [].
  • Solubility: Likely soluble in organic solvents like dimethyl sulfoxide (DMSO) and insoluble in water (similar to BIT) [].
  • Stability: BIT is considered relatively stable under normal storage conditions [].

The mechanism of action of BIT as an antimicrobial agent is not fully understood. However, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death []. BIT-13C6 wouldn't have a different mechanism of action but serves as a tool to study the compound's movement and interaction within the target organism.

XLogP3

1.3

Dates

Modify: 2023-08-15

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